Lipophilicity: Target vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the 2-position significantly increases the lipophilicity of the benzyloxytoluene scaffold, a critical parameter for membrane permeability in drug design. The target compound exhibits a computed XLogP3-AA of 3.9, compared to a predicted value of approximately 3.4 for the non-fluorinated analog p-benzyloxytoluene (CAS 834-25-3) [1]. This difference of approximately 0.5 log units translates to a roughly threefold increase in partition coefficient, which can influence the compound's behavior in biological assays and its suitability as a building block for CNS-targeted libraries. Note: This is a class-level inference based on the well-established effect of aryl fluorination on lipophilicity; a direct head-to-head experimental LogP measurement for both compounds under identical conditions was not identified in the public literature.
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 (PubChem); LogP = 4.196 (Fluorochem computed) |
| Comparator Or Baseline | p-Benzyloxytoluene (CAS 834-25-3): estimated XLogP3 ~3.4 (class-level estimation; experimental octanol-water partition coefficient not available) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 (target more lipophilic) |
| Conditions | Computed property (XLogP3 algorithm) / vendor-calculated LogP |
Why This Matters
Higher LogP is a procurement-relevant differentiator for medicinal chemistry groups designing CNS-penetrant compounds, as it correlates with improved passive membrane permeability.
- [1] PubChem. (2025). Compound Summary for CID 57610835, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
